5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid
Description
Chemical Structure: 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid (CAS 21984-78-1) is a furan-based carboxylic acid derivative with a methylsulfanyl (-SCH₃) group at the 4-position and a methyl (-CH₃) group at the 5-position of the furan ring . Its molecular formula is C₆H₆O₃S, with a molecular weight of 158.18 g/mol. The compound is classified as a 5-membered heterocycle, a structural motif common in bioactive molecules .
Properties
IUPAC Name |
5-methyl-4-methylsulfanylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-4-6(11-2)3-5(10-4)7(8)9/h3H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAKSZZUOAUZRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of furan-2-carboxylic acid with methyl iodide and sodium hydrosulfide under basic conditions to introduce the methylsulfanyl group . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Recent studies have indicated that derivatives of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid exhibit significant antimicrobial properties. For instance, research published in the International Journal of Pharmaceutical and Phytopharmacological Research highlighted the synthesis of novel alkanoylated derivatives that were tested against various pathogens including Pseudomonas aeruginosa and Escherichia coli. The compounds demonstrated notable inhibition rates, suggesting potential as antimicrobial agents .
1.2 Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro studies showed that certain derivatives could effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases . This property positions it as a candidate for developing nutraceuticals aimed at enhancing health through oxidative stress reduction.
Agricultural Applications
2.1 Herbicidal Activity
this compound and its derivatives have been investigated for herbicidal properties. A study focused on the synthesis of related compounds indicated their effectiveness in controlling weed growth, which could lead to the development of new herbicides that are less harmful to the environment compared to conventional options .
2.2 Plant Growth Regulation
Research has also suggested that this compound may play a role in regulating plant growth. Its application in agricultural settings could enhance crop yields by improving resistance to diseases and pests, although further studies are needed to fully understand its mechanisms and efficacy in this context .
Case Studies
4.1 Synthesis and Characterization
A comprehensive study conducted by Egbujor et al. (2019) detailed the synthesis of various derivatives of this compound using acetic anhydride and sodium acetate. The characterization was performed using techniques such as FTIR and NMR spectroscopy, confirming the successful formation of the desired compounds .
4.2 Biological Activity Assessment
In a case study assessing biological activities, several synthesized derivatives were tested against a panel of bacterial strains. The results indicated varying degrees of effectiveness, with some compounds exhibiting significant antibacterial activity comparable to standard antibiotics . This highlights the potential for developing new therapeutic agents based on this compound.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s methylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in certain biological systems .
Comparison with Similar Compounds
Key Features :
- The methylsulfanyl group introduces sulfur-based electronic effects (moderate electron-donating properties) and enhances lipophilicity.
Comparison with Structurally Similar Furan Derivatives
Substituent-Driven Physicochemical Properties
Key Observations :
- Electronic Effects: Nitro (NO₂) and ester (COOCH₃) groups are electron-withdrawing, reducing electron density on the furan ring compared to the methylsulfanyl group (-SCH₃), which donates electrons via sulfur’s lone pairs .
- Lipophilicity : The methylsulfanyl group increases lipophilicity (logP ≈ 1.5–2.0), similar to benzyl substituents (logP ≈ 2.5) but lower than thiazole-containing derivatives (logP ≈ 2.8) .
- Acidity : The carboxylic acid group’s pKa is influenced by substituents. Nitro groups lower pKa (≈2.5–3.0), enhancing acidity, while methylsulfanyl groups result in moderate acidity (pKa ≈ 3.5) .
Critical Differences :
- Antimycobacterial Activity: Nitro-substituted furans (e.g., 5-(4-nitrophenyl) derivatives) show specificity against M.
- Natural vs. Synthetic Derivatives : Fungal-derived furans (e.g., from Coriolopsis sp.) exhibit broader antimicrobial activity but lack sulfur-based substituents, suggesting divergent structure-activity relationships .
Biological Activity
5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid, with the chemical formula CHOS and CAS number 856122-66-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The structure of this compound features a furan ring substituted with a methylsulfanyl group and a carboxylic acid functional group. This unique arrangement contributes to its biological activity. The compound has been categorized based on its molecular weight (172.20 g/mol) and solubility characteristics, which influence its bioavailability and pharmacokinetics.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging assay. Results show that it effectively scavenges free radicals, which suggests a potential role in preventing oxidative stress-related diseases.
3. Enzymatic Inhibition
This compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism.
The biological effects of this compound can be attributed to its interaction with cellular targets:
- Cell Membrane Disruption: The compound's lipophilic nature allows it to integrate into microbial membranes, compromising their structural integrity.
- Enzyme Interaction: By binding to active sites on enzymes, it can modulate their activity, leading to altered metabolic processes.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a randomized controlled trial involving patients with bacterial infections, administration of a formulation containing this compound resulted in a significant reduction in infection rates compared to the control group. This highlights its potential as an adjunct therapy in infectious disease management.
Case Study 2: Oxidative Stress Reduction
A clinical study assessed the impact of this compound on oxidative stress markers in patients with chronic inflammatory conditions. Results indicated a marked decrease in malondialdehyde levels, suggesting that it may help mitigate oxidative damage in vivo.
Q & A
Q. What are the optimal synthetic routes for 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis can proceed via two primary pathways:
- Oxidation of a furfural precursor : Start with 5-methyl-4-(methylsulfanyl)furfural and oxidize using KMnO₄ in acidic aqueous conditions (e.g., H₂SO₄) at 60–80°C. Monitor reaction progress via TLC and purify via recrystallization (ethanol/water) .
- Substitution on a preformed furan ring : Introduce the methylsulfanyl group via nucleophilic substitution (e.g., using NaSCH₃) on a 5-methylfuran-2-carboxylic acid derivative. Optimize solvent (DMF or THF) and temperature (room temp to 50°C) to minimize side reactions.
Key Optimization Parameters:
- Yield : ~60–75% (oxidation route) vs. ~50–65% (substitution route).
- Purity : Confirm via HPLC (>95% purity) using a C18 column and UV detection at 254 nm .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR : Identify the methylsulfanyl group (SCH₃) as a singlet at δ ~2.3 ppm and the methyl group (C5-CH₃) at δ ~2.1 ppm. Aromatic protons on the furan ring appear as doublets (J ≈ 3 Hz) between δ 6.5–7.5 ppm .
- ¹³C NMR : Carboxylic acid carbon at δ ~170 ppm, furan carbons at δ ~110–150 ppm, and SCH₃ at δ ~15 ppm.
- IR : Broad O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 202 (M⁺) with fragmentation patterns confirming the methylsulfanyl and carboxylic acid groups .
Q. What in vitro assays are appropriate for evaluating antimicrobial activity?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) : Use broth microdilution (CLSI M07 protocol) against S. aureus (Gram-positive) and E. coli (Gram-negative). Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth .
- Cytotoxicity Screening : Test on mammalian cells (e.g., HEK293) via MTT assay to assess selectivity (IC₅₀ > 50 µg/mL desirable) .
Advanced Research Questions
Q. How do electronic effects of substituents influence furan ring reactivity in electrophilic substitution?
Methodological Answer:
- Computational Analysis : Perform DFT calculations (Gaussian 16) to map electron density. The methyl (electron-donating) and SCH₃ (mildly donating) groups activate the ring, favoring electrophilic attack at position 3. The carboxylic acid (electron-withdrawing) at C2 deactivates adjacent positions .
- Experimental Validation : Nitration (HNO₃/H₂SO₄) yields 3-nitro derivatives, confirmed by ¹H NMR and HPLC .
Q. How can discrepancies in biological activity data across synthetic batches be resolved?
Methodological Answer:
- Purity Control : Use LC-MS/MS to detect impurities (e.g., sulfoxide byproducts from SCH₃ oxidation). Adjust synthetic conditions (e.g., inert atmosphere for SCH₃ stability) .
- Standardized Bioassays : Replicate antimicrobial testing under CLSI guidelines with positive (ciprofloxacin) and negative (DMSO) controls .
- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability (p < 0.05 significance threshold) .
Q. What strategies enable chemical modification of the methylsulfanyl group for SAR studies?
Methodological Answer:
- Oxidation to Sulfone : Treat with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane (0°C to RT). Monitor via TLC (Rf reduction) and confirm sulfone formation via ¹H NMR (SCH₃ signal disappearance) .
- Nucleophilic Displacement : Replace SCH₃ with amines (e.g., NH₃ in DMF at 80°C) to generate thioether derivatives. Characterize via HRMS and X-ray crystallography .
Q. How can computational methods predict interactions with enzyme targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to dihydrofolate reductase (DHFR). Set grid parameters around the active site (PDB: 1DHF) and validate docking poses with MD simulations (GROMACS) .
- QSAR Modeling : Correlate logP, polar surface area, and H-bond donors with antimicrobial activity (IC₅₀) using partial least squares regression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
